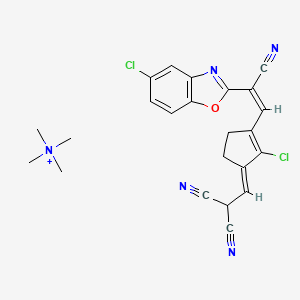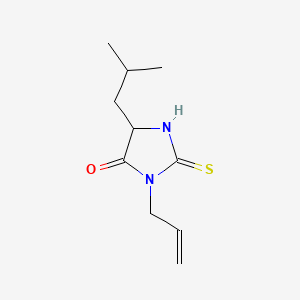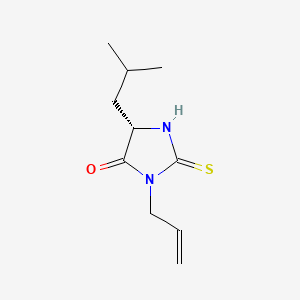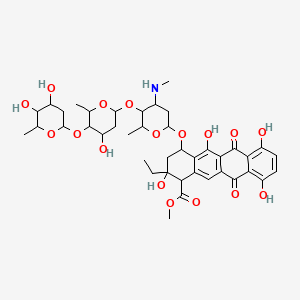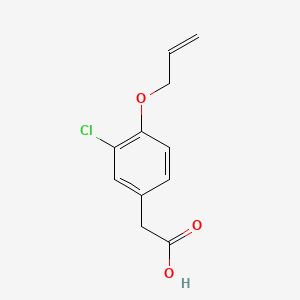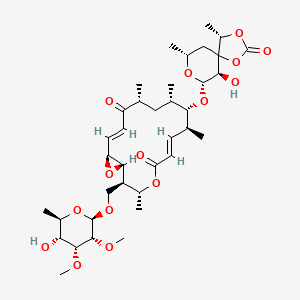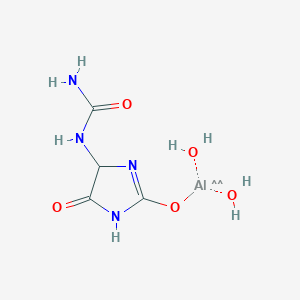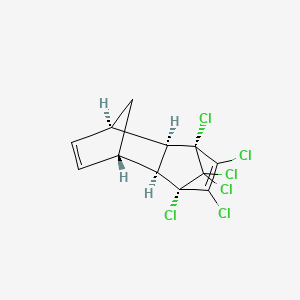
2-Methyl-3-phenyl-2-propenal
説明
2-Methyl-3-phenyl-2-propenal, also known as α-Methylcinnamaldehyde, is a chemical compound with the molecular formula C10H10O . It is a member of cinnamaldehydes . The compound is a clear yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenyl-2-propenal can be represented by the IUPAC Standard InChI:InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ . The molecular weight of the compound is 146.1858 . Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-3-phenyl-2-propenal is 146.1858 . More detailed physical and chemical properties were not found in the web search results.科学的研究の応用
Antibiofilm and Anthelmintic Agent
Alpha-Methyl cinnamaldehyde has been studied for its potential as a dual-acting antibiofilm and anthelmintic agent . It has shown effectiveness in inhibiting the biofilm formation of Candida albicans and displaying anthelmintic properties against Caenorhabditis elegans . This compound could be a promising candidate for addressing the growing problem of drug resistance.
Antifungal Activity
This compound exhibits antifungal activity , which is crucial in the development of new antifungal drugs. Its ability to inhibit fungal growth makes it a valuable molecule for further research and potential therapeutic applications .
Biomass-Bamboo Imaging
Innovative research has utilized alpha-Methyl cinnamaldehyde derivatives for cellular and biomass-bamboo imaging . These derivatives can be used to dye cells and bamboo tissues, enhancing the visualization of these biological materials through fluorescence technology .
Biomedical Polymer Development
Alpha-Methyl cinnamaldehyde can be incorporated into polymers for biomedical applications . It can act as a monomer or a coupling agent in polymer synthesis, contributing to the development of biocompatible materials .
Ligand Synthesis for Metal Complexes
The compound has been used to synthesize ligands that can complex with metals like Co (II) and Ni (II) . These complexes have potential applications in various fields, including catalysis and material science .
Biochemical Research
Alpha-Methyl cinnamaldehyde’s role in biochemical processes is being explored, particularly its interactions with proteins and its effects on gene expression. This research can lead to a deeper understanding of cellular mechanisms and the development of novel biochemical tools .
Safety And Hazards
While specific safety and hazard information for 2-Methyl-3-phenyl-2-propenal was not found, general safety practices when handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
(Z)-2-methyl-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMOWNVWOXZAU-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018368 | |
| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-2-propenal | |
CAS RN |
66051-14-7, 101-39-3 | |
| Record name | alpha-Methylcinnamaldehyde, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cinnamic aldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cinnamic aldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-Methyl-3-phenyl-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYLCINNAMALDEHYDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G5N27XPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of α-Methyl Cinnamaldehyde?
A1: α-Methyl Cinnamaldehyde can be synthesized through a process involving benzaldehyde and n-propylaldehyde. This method, as described in the research, emphasizes simplicity, cost-effectiveness, and a high yield rate []. This makes it particularly suitable for industrial-scale production.
Q2: The provided research mentions the identification of novel phenylalkenal compounds. What is the relevance of these compounds in the context of ginseng research?
A2: The research identified several phenylalkenal compounds, including 2-Methyl-3-phenyl-2-propenal (α-Methyl Cinnamaldehyde), in the essential oil of fresh Panax ginseng root []. Notably, 2-phenyl-2-nonenal was identified for the first time as a plant-based volatile constituent. This discovery contributes to a deeper understanding of ginseng's complex chemical profile and its potential biological activities.
Q3: How does the structure of α-Methyl Cinnamaldehyde relate to its potential applications?
A3: α-Methyl Cinnamaldehyde, with its characteristic aldehyde group attached to an unsaturated carbon chain, is classified as an α,β-unsaturated aldehyde []. This structural feature plays a crucial role in its reactivity and makes it a valuable building block in organic synthesis. For instance, it can undergo reactions like aldol condensations to create more complex molecules [], highlighting its potential in the development of fragrances and other specialized chemicals.
Q4: Are there any studies on the thermodynamic properties of α-Methyl Cinnamaldehyde?
A4: Yes, the "DIPPR Project 871 for 1996" investigated thermodynamic properties and ideal-gas enthalpies of formation for various compounds, including α-Methyl Cinnamaldehyde []. This type of data is essential for understanding the compound's behavior under different conditions and for developing industrial processes involving this compound.
Q5: Is α-Methyl Cinnamaldehyde used in any pharmaceutical applications?
A5: While not directly mentioned in the provided research, α-Methyl Cinnamaldehyde serves as a key intermediate in the synthesis of Epalrestat []. Epalrestat is a drug used to treat diabetic neuropathy, highlighting a potential indirect link between α-Methyl Cinnamaldehyde and pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




